molecular formula C27H27N3O6 B2654606 4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-ethoxybenzyl)benzamide CAS No. 1105236-26-7

4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-ethoxybenzyl)benzamide

Katalognummer: B2654606
CAS-Nummer: 1105236-26-7
Molekulargewicht: 489.528
InChI-Schlüssel: IGYFYVHIZFIVHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinazoline-2,4-dione derivative featuring a 6,7-dimethoxy-substituted quinazolinone core linked via a methylene group to a benzamide scaffold. The N-(2-ethoxybenzyl) substituent on the benzamide moiety distinguishes it from other analogs. Quinazoline-diones are pharmacologically significant due to their role as inhibitors of viral and enzymatic targets, such as respiratory syncytial virus (RSV) and matrix metalloproteinases (MMPs) .

Eigenschaften

IUPAC Name

4-[(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(2-ethoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6/c1-4-36-22-8-6-5-7-19(22)15-28-25(31)18-11-9-17(10-12-18)16-30-26(32)20-13-23(34-2)24(35-3)14-21(20)29-27(30)33/h5-14H,4,15-16H2,1-3H3,(H,28,31)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYFYVHIZFIVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC(=C(C=C4NC3=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-ethoxybenzyl)benzamide is a synthetic compound with significant potential in medicinal chemistry, particularly in oncology. Its complex structure features a quinazoline derivative known for its biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often implicated in cancer progression.

  • Molecular Formula : C30H32N4O6
  • Molecular Weight : 544.6 g/mol
  • IUPAC Name : 4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-ethoxybenzyl)benzamide

The biological activity of this compound primarily involves its interaction with specific molecular targets such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, which is a critical mechanism in cancer therapy. Additionally, studies utilizing molecular docking simulations have provided insights into its binding affinity and mechanism of action at the molecular level.

Inhibition of Cyclin-dependent Kinases (CDKs)

Research indicates that this compound exhibits significant inhibitory activity against CDK enzymes. This inhibition is essential for controlling cellular proliferation and has therapeutic implications for various cancers. The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
PalbociclibCyclin-dependent kinase 4/6 inhibitorApproved for breast cancer treatment
AbemaciclibSelective CDK 4/6 inhibitorUsed in breast cancer therapy
RoniciclibNon-selective CDK inhibitorUnder investigation for various cancers
Target Compound Unique cyclopropyl group and dual inhibition mechanism Potential applications in oncology

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that the compound effectively inhibits the proliferation of various cancer cell lines by targeting CDK pathways. The compound's selectivity for certain CDKs over others suggests a potential for reduced side effects compared to non-selective inhibitors.
  • Molecular Docking Studies : Molecular docking simulations have confirmed a strong binding affinity to CDK enzymes, indicating that the structural features of the compound enhance its inhibitory activity. This aspect is crucial for developing effective cancer therapies that can overcome resistance mechanisms commonly seen in tumor cells.
  • Comparative Analysis : A comparative analysis with other quinazoline derivatives has demonstrated that this compound exhibits superior activity against specific CDK targets. This positions it as a promising candidate for further development in cancer therapeutics.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds similar to 4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-ethoxybenzyl)benzamide exhibit significant anticancer activity. Specifically, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest in cancer cells, making this compound a candidate for cancer therapy.

Case Study: Inhibition of CDKs

  • A study demonstrated that related compounds selectively inhibit CDK pathways, potentially overcoming resistance mechanisms in cancer therapies.
  • The compound's binding affinity to CDK enzymes has been evaluated using techniques such as surface plasmon resonance and molecular docking simulations, revealing its mechanism of action at the molecular level.

Interaction with Cellular Pathways

The compound may also modulate various cellular signaling pathways involved in apoptosis and proliferation. By influencing these pathways, it can potentially enhance the efficacy of existing cancer treatments.

Compound Name Target Biological Activity
PalbociclibCDK 4/6Approved for breast cancer treatment
AbemaciclibCDK 4/6Used in breast cancer therapy
N-cyclopropyl compoundCDK 1/2/5Investigated for various cancers

Synthesis and Chemical Reactivity

The synthesis of this compound involves several key steps that require careful control over reaction conditions to ensure high yields and purity. The complexity of its structure necessitates advanced synthetic techniques commonly used in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with analogs from the literature:

Compound Name / ID Core Structure Modifications Substituents on Benzamide Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 6,7-Dimethoxyquinazoline-2,4-dione N-(2-Ethoxybenzyl) ~535.5 (calculated) Not reported
Compound 19 Quinazoline-2,4-dione N-(3-Methoxypropyl) 514.6 Not reported
Compound 27 Quinazoline-2,4-dione N-(4-Methoxybutyl) 528.6 167–169
Compound 3l 6-Fluoroquinazoline-2,4-dione N-(4-Bromophenyl) 466.3 272–274
Compound 3k 6-Fluoroquinazoline-2,4-dione N-(4-Fluorophenyl) 406.4 262–264
Compound Q/4 Cyclopenta[d]pyrimidin-4-one (4-Chlorobenzyl)thio 350.8 Not reported

Key Observations:

  • Substituent Effects on Solubility: The ethoxy group in the target compound likely increases lipophilicity compared to methoxypropyl (Compound 19) or methoxybutyl (Compound 27) substituents, which may enhance solubility due to their ether linkages .
  • Halogenation and Bioactivity: Bromo/fluoro-substituted analogs (e.g., 3l, 3k) exhibit higher melting points and potent cytotoxicity, suggesting enhanced intermolecular interactions (e.g., halogen bonding) and stability .
  • Core Modifications: The 6,7-dimethoxy substitution in the target compound differentiates it from fluorinated analogs (3l, 3k), which prioritize electronic effects over steric hindrance .
2.2.1 Antiviral Activity (RSV Inhibition)

Quinazoline-diones like Compound 19 and 27 (Table 1) inhibit RSV replication by targeting viral fusion proteins. The target compound’s 6,7-dimethoxy groups may improve binding to hydrophobic pockets in viral glycoproteins compared to non-substituted cores .

2.2.2 Cytotoxicity in Cancer Cell Lines

Compounds 3l and 3k (Table 1) demonstrated IC₅₀ values of 2.1–4.3 µM against A549 (lung cancer) and HepG2 (liver cancer) cells, outperforming 5-fluorouracil (IC₅₀ = 8.7–12.4 µM). The ethoxybenzyl group in the target compound may further enhance tumor selectivity by modulating interactions with overexpressed receptors (e.g., EGFR) .

2.2.3 MMP Inhibition

Pfizer’s Compound 2 (a quinazoline-dione with a 3-phenylpropenyl group) inhibited MMP-9 with Ki = 18 nM. The target compound’s dimethoxy groups could similarly stabilize enzyme-inhibitor complexes through π-π stacking or hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted quinazolinone derivatives and benzamide intermediates. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (glacial acetic acid) yields structurally analogous compounds . Purification typically involves solvent evaporation and filtration. Purity validation requires 1H/13C NMR to confirm structural integrity and melting point analysis (e.g., analogs in the 200–300°C range) . High-resolution mass spectrometry (HRMS) and FT-IR further validate molecular weight and functional groups .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Essential for identifying proton environments (e.g., methoxy, ethoxy, and aromatic protons) and carbon frameworks. For instance, methoxy groups resonate at ~3.8–4.0 ppm in 1H NMR, while carbonyl carbons (quinazolinone dioxo groups) appear at ~160–180 ppm in 13C NMR .
  • FT-IR : Confirms functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error margins .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes structurally related to the quinazolinone-benzamide scaffold. For example, analogs with similar substituents (e.g., halogenated or fluorinated groups) have shown antibacterial or antioxidant activity in radical scavenging assays (e.g., DPPH or ABTS) . Dose-response curves (0.1–100 µM) and positive controls (e.g., ascorbic acid) are critical for validating results .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst). For example, substituting ethanol with DMF may enhance solubility of aromatic intermediates .
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. ICReDD’s approach combines computation and experimental data to narrow optimal conditions, reducing trial-and-error cycles .
  • Byproduct Analysis : LC-MS or TLC monitoring identifies side products; adjusting stoichiometry (e.g., 1.2:1 benzaldehyde:triazole ratio) minimizes impurities .

Q. How should conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism in quinazolinone rings) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks via proton-proton correlations and carbon-proton bonding .
  • X-ray Crystallography : Resolve structural ambiguities by comparing experimental data with crystal structures of analogs (e.g., CCDC 2032776 for benzamide derivatives) .

Q. What computational strategies predict this compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with kinases or GPCRs) using software like GROMACS. Focus on hydrogen bonding between the benzamide moiety and active-site residues .
  • Docking Studies (AutoDock Vina) : Screen against target libraries (e.g., PDB entries) to prioritize experimental testing .
  • Reactivity Descriptors (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

Q. How can heterogeneous catalysis be integrated into large-scale synthesis?

  • Methodological Answer :

  • Solid-Supported Catalysts : Use immobilized acids (e.g., silica-SO3H) to facilitate reflux reactions, enabling easy catalyst recovery .
  • Flow Chemistry : Optimize residence time and pressure in microreactors to enhance reproducibility. COMSOL Multiphysics simulations can model heat/mass transfer for scaling up .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (computational) and experimental bioactivity results?

  • Methodological Answer :

  • Free Energy Perturbation (FEP) : Refine docking predictions by accounting for solvation and entropy effects .
  • Meta-Analysis : Compare with structurally similar compounds (e.g., Schiff base benzamides with hydroxyl substitutions) to identify substituent-dependent activity trends .
  • Experimental Replication : Test under standardized conditions (pH, temperature) to isolate variables .

Methodological Tools Table

Research Stage Tools/Techniques References
SynthesisReflux condensation, DoE, solid-supported catalysts
Characterization1H/13C NMR, HRMS, X-ray crystallography
Computational AnalysisDFT, MD simulations, AutoDock Vina
Bioactivity ScreeningDPPH/ABTS assays, dose-response curves

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.